molecular formula C13H15N3O5 B11022974 (3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone

(3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone

Katalognummer: B11022974
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: ICPUSIPGRUCURI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C13H15N3O5 It is known for its unique structure, which includes a dinitrophenyl group and a methylpiperidino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The methylpiperidino group can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,5-DINITROPHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE
  • (3,5-DINITROPHENYL)(2-METHYLPIPERIDIN-1-YL)METHANONE
  • (3,5-DINITROPHENYL)(PIPERIDIN-1-YL)METHANONE

Uniqueness

(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE is unique due to the presence of both the dinitrophenyl and methylpiperidino groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H15N3O5

Molekulargewicht

293.27 g/mol

IUPAC-Name

(3,5-dinitrophenyl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15N3O5/c1-9-3-2-4-14(8-9)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-7,9H,2-4,8H2,1H3

InChI-Schlüssel

ICPUSIPGRUCURI-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.